molecular formula C12H18ClN B1522027 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1212326-69-6

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride

Cat. No. B1522027
M. Wt: 211.73 g/mol
InChI Key: GRDIKWCNRHGFCV-UHFFFAOYSA-N
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Description

“1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212326-69-6 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 1-[2-(3-methylphenyl)cyclopropyl]ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Bioprocess and Biosystems Engineering .

Summary of the Application

The compound is used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one . This process is important for the synthesis of different active pharmaceutical entities .

Methods of Application or Experimental Procedures

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme. Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion . The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .

Results or Outcomes Obtained

In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[2-(3-methylphenyl)cyclopropyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDIKWCNRHGFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC2C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride
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1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride
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1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride

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